![molecular formula C6H5F3N2OS B1383669 2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide CAS No. 2060031-38-9](/img/structure/B1383669.png)
2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide
Overview
Description
“2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide” is a chemical compound with the molecular weight of 210.18 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide” is represented by the InChI code: 1S/C6H5F3N2OS/c7-6(8,9)2-1-13-5(11)3(2)4(10)12/h1H,11H2,(H2,10,12) .Physical And Chemical Properties Analysis
“2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 210.18 .Scientific Research Applications
Antimicrobial and Antifungal Activities
2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide derivatives exhibit significant antimicrobial and antifungal activities. Schiff bases synthesized from this compound have shown promising results in antimicrobial screening. Derivatives such as those synthesized in the studies by Arora et al. (2012) and Vasu et al. (2003) have displayed significant activities against various bacterial and fungal strains.
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel substituted thiophene derivatives synthesized from this compound have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. The research conducted by Amr et al. (2010) demonstrates high activity in these areas, compared to standard drugs used in these treatments.
Antitumor Activity
The compound has been used in the synthesis of derivatives with antitumor activity. For example, a study by Ji et al. (2018) reports the synthesis of a derivative that shows inhibitory capacity against certain cancer cell lines.
Antinociceptive Activity
Derivatives of 2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide have been studied for their antinociceptive (pain-relieving) activity. The synthesis and evaluation of such compounds were reported by Shipilovskikh et al. (2020), indicating potential applications in pain management.
CNS Depressant Activity
The synthesis of Schiff bases from this compound has led to compounds with CNS (Central Nervous System) depressant activity. This is highlighted in the research by Bhattacharjee et al. (2011), demonstrating potential applications in disorders requiring CNS depressants.
Safety and Hazards
Future Directions
Thiophene derivatives, such as “2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide”, have been the subject of increasing interest due to their wide range of biological activities . Future research may focus on the development of new synthetic methods for these compounds, as well as further exploration of their biological activities .
Mechanism of Action
Target of Action
A structurally similar compound, lotilaner, targets the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .
Mode of Action
Lotilaner, a similar compound, acts as a non-competitive antagonist of the gaba-gated chloride channel (gabacl) selective for mites . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
Thiophene derivatives, which include this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)2-1-13-5(11)3(2)4(10)12/h1H,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDBSOZRFEBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.